molecular formula C25H22ClN3O3 B2507743 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 903315-62-8

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2507743
CAS No.: 903315-62-8
M. Wt: 447.92
InChI Key: OTFLGLXVYNFWNX-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative featuring:

  • An amino group at position 2 of the indolizine core.
  • A 4-ethoxybenzoyl moiety at position 3, contributing electron-donating and lipophilic characteristics.
  • A carboxamide group at position 1, linked to a 3-chloro-2-methylphenyl substituent, which introduces steric and electronic effects.

Properties

IUPAC Name

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-3-32-17-12-10-16(11-13-17)24(30)23-22(27)21(20-9-4-5-14-29(20)23)25(31)28-19-8-6-7-18(26)15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFLGLXVYNFWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Substitution Reactions: The amino group and the chloro-methylphenyl group can be introduced through nucleophilic substitution reactions using appropriate amines and halides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired indolizine carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ethoxybenzoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the chloro-methylphenyl moiety can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives of the amino or ethoxybenzoyl groups.

    Reduction: Reduced derivatives of the benzoyl group.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a useful probe for investigating binding sites and mechanisms of action.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest analogs:

Compound Name Benzoyl Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-ethoxy 3-chloro-2-methyl ~C₃₀H₂₅ClN₃O₃ ~450–460 (estimated) Enhanced lipophilicity due to ethoxy
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)... 4-methoxy 2-chloro C₂₃H₁₈ClN₃O₃ 419.865 Higher solubility vs. ethoxy derivative
2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitro... 4-nitro 5-chloro-2-methyl C₂₃H₁₇ClN₄O₄ 448.86 Electron-withdrawing nitro group
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)... 3-nitro 4-ethyl C₂₄H₂₀N₄O₄ 428.44 Steric effects from ethyl substituent

Substituent-Specific Impacts

Benzoyl Group Modifications
  • 4-Methoxy (): The smaller methoxy group enhances solubility (e.g., ~2.7 µg/mL in aqueous solutions at pH 7.4 for structurally related compounds) .
  • 3-Nitro (): Positional isomerism (3-nitro vs. 4-nitro) may affect dipole moments and intermolecular interactions .
Phenyl Group Variations
  • 3-Chloro-2-methyl (Target Compound): The chlorine atom at position 3 and methyl group at position 2 create steric hindrance, which may influence binding to biological targets or crystallization behavior.
  • 2-Chloro (): A simpler substituent profile with fewer steric effects compared to the target compound .
  • 5-Chloro-2-methyl (): The shifted chloro substituent (position 5) may alter molecular symmetry and packing efficiency in solid states .
  • 4-Ethyl (): The ethyl group (-CH₂CH₃) introduces additional hydrophobicity and steric bulk compared to methyl or chloro substituents .

Implications for Research and Development

  • Solubility vs. Lipophilicity Trade-off: The target compound’s ethoxy group may limit solubility compared to methoxy analogs but could enhance bioavailability in lipid-rich environments.
  • Electron Density Modulation: Nitro-substituted derivatives () offer distinct electronic profiles for targeting enzymes or receptors sensitive to electron-deficient scaffolds.
  • Synthetic Challenges: The steric bulk of 3-chloro-2-methylphenyl in the target compound may complicate synthesis or purification compared to less hindered analogs.

Biological Activity

Research indicates that compounds similar to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide exhibit significant biological activities, primarily through interactions with specific biological targets. The presence of the indolizine moiety suggests potential activity against cancer cells and various microbial pathogens.

Anticancer Activity

  • Cell Line Studies : In vitro studies have shown that derivatives of indolizine compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer models.
  • Mechanistic Insights : The anticancer effects are often attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells.

Antimicrobial Activity

  • Bacterial Inhibition : Preliminary studies suggest that the compound may possess antimicrobial properties against gram-positive and gram-negative bacteria. This is particularly relevant given the rising concerns over antibiotic resistance.
  • Fungal Activity : Similar compounds have shown effectiveness against various fungal strains, indicating a broad-spectrum antimicrobial potential.

Enzyme Inhibition

Research indicates that compounds in this class may act as inhibitors of specific enzymes involved in cancer progression and microbial metabolism. For example, inhibition of topoisomerases or proteases has been documented in related indolizine derivatives, suggesting a potential pathway for therapeutic application.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several indolizine derivatives, including analogs of the target compound. The results demonstrated a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when treated with these compounds at micromolar concentrations.

Study 2: Antimicrobial Screening

In a screening assay published in Antimicrobial Agents and Chemotherapy, derivatives were tested against standard bacterial strains such as E. coli and S. aureus. The results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting the potential for clinical applications.

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular Weight447.9 g/molVaries
Anticancer ActivityInduces apoptosis in MCF-7 and A549 cell linesYes
Antimicrobial ActivityEffective against E. coli and S. aureusYes
Enzyme InhibitionPotential inhibition of topoisomerasesYes
ToxicityLow toxicity observed in preliminary studiesVaries

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